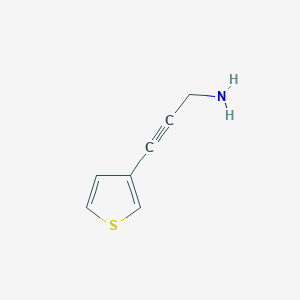
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a quinolone antibiotic and has been found to have antibacterial properties.
Mécanisme D'action
The mechanism of action of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. Inhibition of these enzymes leads to the inhibition of bacterial growth and replication.
Biochemical and Physiological Effects:
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. This compound has been shown to inhibit the growth of a wide range of gram-positive and gram-negative bacteria. It has also been found to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in lab experiments is its antibacterial properties. This compound can be used to study the mechanisms of bacterial DNA gyrase and topoisomerase IV inhibition. However, one limitation is that this compound may not be effective against all bacterial strains and may have limited applications in certain research areas.
Orientations Futures
There are several future directions for the study of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. One potential direction is the study of its potential use in combination therapy with other antibiotics. Another direction is the study of its potential use in the treatment of bacterial biofilms. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new analogs with improved antibacterial properties.
Méthodes De Synthèse
The synthesis of 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves a multi-step process. The first step involves the reaction of 2,4-dichloro-5-fluoropyrimidine with cyclopropylamine to form 2-cyclopropylamino-4,5-difluoropyrimidine. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-cyclopropylamino-4,5-difluoro-6-oxo-1,6-dihydropyrimidine-3-carboxylate. The final step involves the reaction of this compound with 7-bromo-5-methyl-1,4-dihydroquinolin-4-one to form 7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Applications De Recherche Scientifique
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been studied for its potential applications in scientific research. This compound has been found to have antibacterial properties and has been studied for its potential use as an antibiotic. It has also been studied for its potential use in the treatment of bacterial infections such as urinary tract infections, respiratory tract infections, and skin infections.
Propriétés
Numéro CAS |
119916-34-6 |
|---|---|
Nom du produit |
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Formule moléculaire |
C14H11BrFNO3 |
Poids moléculaire |
340.14 g/mol |
Nom IUPAC |
7-bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C14H11BrFNO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) |
Clé InChI |
FMNWEXUSEYKPGZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
SMILES canonique |
CC1=C2C(=CC(=C1F)Br)N(C=C(C2=O)C(=O)O)C3CC3 |
Synonymes |
7-BROMO-1-CYCLOPROPYL-6-FLUORO-5-METHYL-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




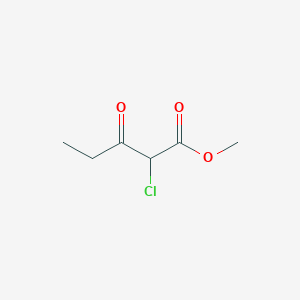
![(4aR,7R,7aR)-6-methoxy-2,2-dimethyl-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-ol](/img/structure/B55833.png)

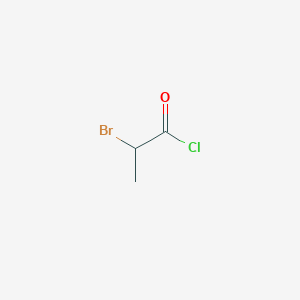
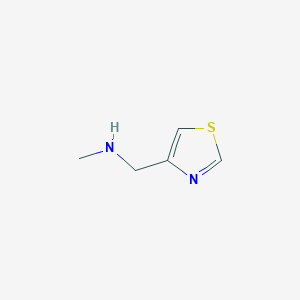
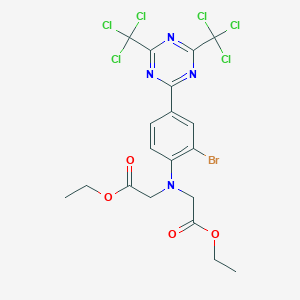
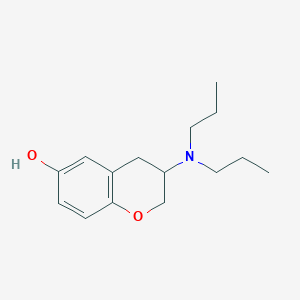

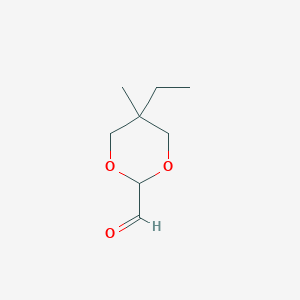
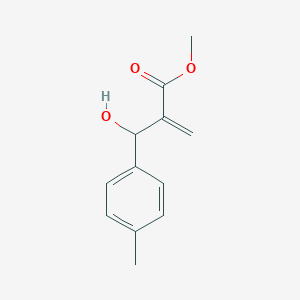
![8-(2,4-Dimethoxyphenyl)-6-methoxy-6,7-dimethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55853.png)

